![molecular formula C14H15ClN4O3S B2388252 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide CAS No. 28439-15-8](/img/structure/B2388252.png)
2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide
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Overview
Description
Scientific Research Applications
- Tocainide Enantiomer Determination : 2-chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide has been used in simultaneous determination of the enantiomers of tocainide in blood plasma using gas-liquid chromatography with electron-capture detection .
- Antiproliferative Activity : Researchers have synthesized novel phenoxy thiazoles derived from this compound and screened them for cytotoxic and anti-proliferative activity against multiple cancer cells .
- Microwave-Assisted Reactions : 2-chloro-4,6-dimethylpyrimidine, a precursor to this compound, has been used in microwave-assisted reactions to obtain a series of 2-anilinopyrimidines. The substituents on the aniline ring significantly impact the efficiency of the reaction .
Pharmaceutical Research
Medicinal Chemistry
Organic Synthesis
Crystallography and Structural Studies
Mechanism of Action
Target of Action
Similar compounds, such as 2-anilinopyrimidines, have been evaluated as kinase inhibitors , suggesting that kinases could be potential targets for this compound.
Mode of Action
It’s known that anilinopyrimidines, which share a similar structure, act as kinase inhibitors . They bind to the ATP-binding site of kinases, preventing the transfer of phosphate groups to substrate proteins and thus inhibiting signal transduction pathways.
Biochemical Pathways
If we consider its potential role as a kinase inhibitor, it could affect a variety of cellular processes, including cell growth, differentiation, and apoptosis, which are commonly regulated by kinases .
Pharmacokinetics
The properties of similar compounds suggest that it could be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
If it acts as a kinase inhibitor, it could potentially halt cell proliferation and induce apoptosis, thereby exerting an anti-cancer effect .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .
properties
IUPAC Name |
2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c1-9-7-13(17-10(2)16-9)19-23(21,22)12-5-3-11(4-6-12)18-14(20)8-15/h3-7H,8H2,1-2H3,(H,18,20)(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOIQRZZJUDBPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
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